Product packaging for Microhelenin B(Cat. No.:CAS No. 63569-08-4)

Microhelenin B

Cat. No.: B1200914
CAS No.: 63569-08-4
M. Wt: 348.4 g/mol
InChI Key: VSRLMYQKLUPERI-JCQBEPMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microhelenin B is a sesquiterpene lactone (SL), a class of structurally diverse secondary metabolites primarily produced by plants within the Asteraceae family . This compound is sourced from the medicinal herb Centipeda minima , which has a history of use in traditional medicine and is a rich source of various bioactive SLs . Sesquiterpene lactones like this compound are of significant interest in pharmacological research for their anti-inflammatory and anti-proliferative properties. Extracts of Centipeda minima containing related SLs have been shown to inhibit the JAK/STAT signaling pathway, a critical mediator of inflammation and cell proliferation, suggesting a potential mechanism of action for this compound in research models of immune-mediated diseases . Furthermore, other structurally similar SLs, such as Brevilin A, also isolated from Centipeda minima , demonstrate potent anti-cancer effects in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation, indicating the research value of this chemical family in oncology . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, the treatment of human ailments, or personal use. RUO products are exempt from many regulatory controls that apply to diagnostic or therapeutic agents . Researchers are responsible for ensuring compliance with all applicable laws and regulations in their use of this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O5 B1200914 Microhelenin B CAS No. 63569-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63569-08-4

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbutanoate

InChI

InChI=1S/C20H28O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h7-8,10-14,16-17H,6,9H2,1-5H3/t10?,11-,12+,13+,14-,16-,17+,20+/m1/s1

InChI Key

VSRLMYQKLUPERI-JCQBEPMYSA-N

SMILES

CCC(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C

Canonical SMILES

CCC(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C

Synonyms

microhelenin A
microhelenin B
microhelenin C
microhelenin D
microhelenin E
microhelenins

Origin of Product

United States

Ii. Natural Occurrence and Isolation

Primary Plant Sources of Microhelenin B

Centipeda minima as a Source Organism

Centipeda minima, a member of the Asteraceae family, is a well-documented source of this compound. mdpi.commdpi.com This medicinal herb, also known as "Ebushicao" in Traditional Chinese Medicine, is widely distributed in regions of China, Korea, Japan, Australia, and India. mdpi.comkew.org Traditionally, the aerial parts of C. minima have been utilized for various medicinal purposes. mdpi.com

Phytochemical investigations have revealed a rich and diverse chemical composition of C. minima. Besides sesquiterpene lactones like this compound, the plant contains a wide array of other compounds. nih.govresearchgate.net These include flavonoids, polyphenolic acids, triterpenoids, sterols, volatile oils, and organic acids. nih.govresearchgate.netresearchgate.net Sesquiterpene lactones, in particular, are considered dominant secondary metabolites in this species. researchgate.net An emulsion extract of C. minima, referred to as CMX, is noted to be enriched with several sesquiterpene lactones, including this compound, Brevilin A, Arnicolide C, and Arnicolide D. mdpi.comnih.gov

Table 1: Key Chemical Constituents Identified in Centipeda minima

Compound Class Examples Reference(s)
Sesquiterpene Lactones Brevilin A, Arnicolide C, Arnicolide D, Microhelenin C, Minimolide F mdpi.comnih.govpolyu.edu.hk
Flavonoids Quercetin derivatives, Apigenin nih.gov
Triterpenoids Ursane-20(30)-en-3β, 16β-21α-triol, Taraxasterol acetate (B1210297) nih.gov
Sterols Taraxasterol, β-sitosterol, Stigmasterol nih.gov
Volatile Oils Eucalyptol, Camphor, Thymol nih.govnih.gov

Other Plant Species Containing this compound

In addition to Centipeda minima, this compound has been isolated from other plant species, primarily within the Asteraceae family. One notable source is Helenium microcephalum, from which this compound, along with its related compounds Microhelenin A and Microhelenin C, were first isolated. chemfaces.commedchemexpress.com Other species reported to contain related sesquiterpene lactones include Helenium donianum and Arnica acaulis. nih.gov The genus Vernonia and plants from the genus Mikania are also known to produce a variety of sesquiterpene lactones. acs.orgplos.org

Isolation Methodologies from Plant Matrices

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction followed by purification using chromatographic techniques.

Extraction Techniques

The initial step in isolating sesquiterpene lactones like this compound involves extracting the compound from the plant material. This is typically achieved by treating the plant tissue with a polar organic solvent. google.comgoogle.com

Commonly used solvents for this purpose include:

Methanol (B129727)

Ethanol (B145695)

Acetonitrile (B52724)

Ethyl acetate

Acetone

Studies have shown that for extracting sesquiterpene lactones from Centipeda minima, 100% methanol provides the best extraction efficiency. polyu.edu.hk The process often involves ultrasonication to enhance the extraction, followed by centrifugation to separate the solid plant material from the liquid extract. polyu.edu.hk

Chromatographic Separation Methods

Following extraction, the crude extract, which contains a mixture of various compounds, must be purified to isolate this compound. Chromatography is the primary technique used for this separation. The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. scienceinschool.orgttu.edu

Several chromatographic methods are employed in the purification of sesquiterpene lactones:

Column Chromatography: The crude extract is often first subjected to column chromatography using adsorbents like silica (B1680970) gel or D101 macroporous resin. researchgate.netbioline.org.br The components are separated by eluting the column with a gradient of solvents with increasing polarity. bioline.org.br

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is a powerful tool. researchgate.net Reverse-phase columns, such as a C18 column, are commonly used. polyu.edu.hk The separation is achieved by using a mobile phase, often a mixture of water with an acidifier like formic acid and an organic solvent such as acetonitrile or methanol. polyu.edu.hk

Ultra-High Performance Liquid Chromatography (UPLC): UPLC, coupled with mass spectrometry (MS), offers a rapid and sensitive method for both the identification and quantification of sesquiterpene lactones like this compound in plant extracts. polyu.edu.hk This technique allows for the precise identification of compounds based on their retention time and mass-to-charge ratio. polyu.edu.hkresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has also been successfully used for the isolation of sesquiterpene lactones from plant extracts. bioline.org.br This technique is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents. bioline.org.br

The purity of the isolated this compound is typically confirmed using analytical techniques such as HPLC and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). bioline.org.br

Table 2: Compound Names Mentioned in the Article

Compound Name
Microhelenin A
This compound
Microhelenin C
Brevilin A
Arnicolide C
Arnicolide D
Minimolide F
Quercetin
Apigenin
Taraxasterol
β-sitosterol
Stigmasterol
Eucalyptol
Camphor
Thymol
Benzoic acid

Iii. Biosynthesis and Structural Analogue Relationships

Proposed Biosynthetic Pathways of Sesquiterpene Lactones Precursors

The biosynthesis of sesquiterpene lactones (STLs), including pseudoguaianolides like Microhelenin B, is a complex process originating from common isoprenoid precursors. tandfonline.com These natural products are 15-carbon (C15) compounds characterized by a lactone ring. tandfonline.comresearchgate.net The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the chloroplasts. mdpi.com

These five-carbon units are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). tandfonline.com FPP is the universal precursor to all sesquiterpenoids. tandfonline.com The first committed step in STL biosynthesis is the cyclization of FPP, catalyzed by enzymes known as sesquiterpene synthases (STSs). mdpi.com For most STLs found in the Asteraceae family, the initial cyclization product is a germacrene A backbone. tandfonline.com

Following the initial cyclization, a series of oxidative modifications, such as hydroxylations and oxidations, are carried out, primarily by cytochrome P450 enzymes. researchgate.netmdpi.com These reactions create the functionalized carbocyclic core. A key biosynthetic theory, though not definitively proven, suggests that pseudoguaianolides are derived from guaianolide precursors. amazonaws.com This transformation is thought to involve the formation of a cation at the C5 position, which triggers a 1,2-methyl migration, a type of pinacol-type rearrangement, to form the characteristic 5/7/5 fused ring system of the pseudoguaianolide (B12085752) skeleton. amazonaws.comacs.org Further enzymatic modifications, including esterifications by acyl transferases, lead to the vast structural diversity observed among sesquiterpene lactones. mdpi.com

Co-occurrence and Interrelationship with Related Sesquiterpene Lactones

This compound is often isolated from plants alongside a suite of structurally related sesquiterpene lactones. Their co-occurrence is a direct reflection of shared biosynthetic origins, where minor variations in enzymatic steps lead to a diversity of final products. These analogues typically share the same pseudoguaianolide core but differ in their stereochemistry or the nature of the ester groups attached to the skeleton.

Microhelenin C is a close structural analogue of this compound and is frequently co-isolated from the same plant sources, such as Helenium microcephalum and Centipeda minima. medchemexpress.commdpi.comnih.govmdpi.comnih.gov The primary structural difference between this compound and Microhelenin C lies in the saturation of the C11-C13 double bond. Microhelenin C is the 11,13-dihydro derivative of this compound, meaning it has a single bond between carbons 11 and 13 instead of a double bond. ontosight.ai This reduction is a common biosynthetic modification. Both compounds share the same ester group at the C6 position. medchemexpress.comontosight.ai Their co-occurrence in extracts from Centipeda minima has been confirmed through liquid chromatography-quadrupole-time of flight (LC-Q-TOF) mass spectrometry. mdpi.comresearchgate.net

Brevilin A is another pseudoguaianolide that co-occurs with this compound and C in Centipeda minima. nih.govmdpi.comrsc.org It shares the same core carbon skeleton as the microhelenins. The key difference is the ester group attached to the skeleton. While the exact structure of the ester on this compound can vary in reports, Brevilin A is specifically characterized by an angelate ester at the C6 position. The co-extraction of Brevilin A with Microhelenin C and Arnicolides C and D from C. minima is well-documented. nih.govmdpi.comnih.gov

Arnicolide C and Arnicolide D are also sesquiterpene lactones of the pseudoguaianolide type that are found alongside this compound and C, particularly in extracts of Centipeda minima. mdpi.comnih.govmdpi.comnih.govrsc.org The structural relationship revolves around the ester side chains attached to the shared pseudoguaianolide framework. Like Microhelenin C, they are often dihydrohelenalin derivatives. nih.gov The specific nature of their ester groups at various positions on the carbocyclic core distinguishes them from each other and from the microhelenins. Their presence with Microhelenin C and Brevilin A in C. minima extracts has been identified using LC-Q-TOF mass spectrometry. mdpi.comresearchgate.net

The chemical diversity within the pseudoguaianolide class extends beyond the aforementioned compounds. Helenalin (B1673037) and its derivatives are prominent examples. frontiersin.orgresearchgate.net Helenalin itself is a foundational structure in this class and is found in various Arnica and Helenium species. frontiersin.orgresearchgate.net Plenolin, which is identical to 11α,13-dihydrohelenalin, is another closely related analogue, representing the reduced form of helenalin. researchgate.net The structural variations often involve different ester groups, such as acetate (B1210297), tiglate, or isovalerate, attached to the helenalin or dihydrohelenalin skeleton. ontosight.aifrontiersin.org These variations highlight the promiscuity of the acyl transferase enzymes involved in the final steps of biosynthesis.

Interactive Data Tables

Table 1: Comparison of this compound and its Co-occurring Analogues

Compound Structural Class Key Differentiating Feature Common Natural Source(s)
This compound Pseudoguaianolide α,β-unsaturated lactone (C11=C13) Helenium microcephalum researchgate.net
Microhelenin C Pseudoguaianolide Saturated lactone (11,13-dihydro) ontosight.ai Helenium microcephalum, Centipeda minima medchemexpress.commdpi.com
Brevilin A Pseudoguaianolide Often has an angelate ester group Centipeda minima nih.govmdpi.com
Arnicolide C Pseudoguaianolide Dihydrohelenalin ester derivative Centipeda minima mdpi.comsemanticscholar.org

| Arnicolide D | Pseudoguaianolide | Dihydrohelenalin ester derivative | Centipeda minima mdpi.com |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Microhelenin C
Brevilin A
Arnicolide D
Arnicolide C
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Farnesyl pyrophosphate (FPP)
Germacrene A
Helenalin
Plenolin

Iv. Synthetic Strategies and Derivatization

Total Synthesis Approaches to Microhelenin B

Despite the elucidation of its chemical structure, a total synthesis of this compound has not yet been reported in peer-reviewed scientific literature. The initial structural characterization of this compound was accomplished through its isolation from the plant Helenium microcephalum and subsequent analysis using spectroscopic methods. medchemexpress.comdntb.gov.ua This foundational work laid the groundwork for future synthetic endeavors by providing the precise atomic connectivity and stereochemistry of the molecule.

The total synthesis of a molecule as complex as this compound would present significant challenges, including the stereocontrolled construction of its intricate polycyclic framework and the installation of its various functional groups. Chemists undertaking such a synthesis would need to devise a strategic sequence of reactions to assemble the molecule from simple, commercially available starting materials.

Semi-Synthetic Modifications of Natural Precursors

Currently, there are no published studies detailing the semi-synthetic modification of natural precursors to yield this compound. Semi-synthesis often provides a more efficient route to natural products by starting from a structurally related and more abundant natural compound. This approach can significantly reduce the number of synthetic steps required compared to a total synthesis. For the Microhelenin family, a potential precursor for semi-synthetic efforts could be a more prevalent member of the same class of sesquiterpene lactones. However, the scientific literature does not yet contain reports of such transformations leading to this compound.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of biologically active natural products is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic properties. As of now, there are no specific reports in the scientific literature on the design and synthesis of analogues based on the this compound scaffold. The development of such analogues would be contingent on either a successful total synthesis of the natural product or the availability of a suitable precursor for semi-synthetic modification, neither of which has been documented.

V. Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Features of Microhelenin B

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and related sesquiterpene lactones, several key pharmacophoric features have been identified as critical for their cytotoxic effects.

The most significant feature is the α-methylene-γ-lactone moiety encyclopedia.pubmdpi.comnih.gov. This reactive group is a potent Michael acceptor, capable of forming covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues in proteins encyclopedia.pubmdpi.com. This alkylating ability is considered the primary mechanism of action, leading to the inhibition of key enzymes and transcription factors, thereby disrupting cellular function and inducing apoptosis encyclopedia.pubmdpi.commdpi.com. Studies have demonstrated that alkylation or saturation of this lactone ring drastically reduces or abolishes cytotoxic activity nih.govavma.org.

Impact of Structural Modifications on Biological Potency

Modifying the core structure of helenanolide-type sesquiterpene lactones has a profound impact on their biological potency. Research on helenalin (B1673037) and its derivatives provides valuable insights into how specific structural changes affect cytotoxicity.

Esterification: The presence and nature of ester groups significantly influence cytotoxicity. In a series of helenalin esters, modification at the C6-hydroxyl group showed a distinct relationship between the size of the acyl group and activity.

Small Acyl Groups: Helenalin acetate (B1210297) and isobutyrate were found to be more toxic than the parent compound, helenalin capes.gov.brnih.gov.

Large Acyl Groups: In contrast, esters with larger acyl groups, such as tiglate and isovalerate, exhibited decreased cytotoxicity compared to helenalin capes.gov.brnih.gov.

This suggests an optimal size and lipophilicity for the ester side chain to enhance potency.

Saturation of Reactive Sites: The reduction of the double bonds in the α-methylene-γ-lactone or the cyclopentenone ring generally leads to a decrease in cytotoxicity.

11,13-Dihydro Derivatives: Saturation of the exocyclic double bond of the lactone ring to form 11α,13-dihydrohelenalin derivatives results in a significant loss of activity. However, within this less active series of dihydrohelenalin esters, cytotoxicity was directly proportional to the size and lipophilicity of the ester side chain capes.gov.brnih.gov.

2,3-Dihydro Derivatives: Modifications on the cyclopentane (B165970) ring, such as hydroxylation, also influence the compound's toxic profile capes.gov.brnih.gov. The introduction of an epoxy group to the cyclopentenone ring, however, has been shown to contribute significantly to cytotoxicity, independent of the presence of the α-methylene-γ-lactone nih.gov.

These findings underscore the critical role of the Michael acceptor sites for potent biological activity.

CompoundStructural ModificationRelative Cytotoxicity
HelenalinParent CompoundBaseline
Helenalin AcetateEsterification (small acyl group)Increased
Helenalin IsobutyrateEsterification (small acyl group)Increased
Helenalin TiglateEsterification (large acyl group)Decreased
11α,13-DihydrohelenalinSaturation of α-methylene-γ-lactoneDecreased

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity, influencing how a compound interacts with its molecular targets ontosight.ainumberanalytics.com. For sesquiterpene lactones, the specific stereoconfiguration plays a pivotal role ontosight.ainih.gov.

The stereochemistry of the molecule dictates the geometry of the reactive sites, which can affect the rates and stereochemistry of the Michael addition reactions with biological thiols thegoodscentscompany.com. Furthermore, stereoisomerism can lead to significant differences in biological activity for all subclasses of a compound, suggesting that stereoselective uptake mechanisms may be responsible for the enhanced potency of specific isomers nih.gov. The concurrent use of stereochemical and appendage diversification can result in a broader sampling of biological activity mdpi.com. Therefore, controlling the stereochemistry is a crucial aspect in the design and synthesis of potent this compound analogs.

Vi. Preclinical Biological Activities

Anti-Inflammatory Effects

While specific studies detailing the anti-inflammatory mechanisms of Microhelenin B are not prevalent in the existing literature, the anti-inflammatory potential of the broader sesquiterpene lactone class is well-documented.

Direct experimental data on the in vitro anti-inflammatory modulation by this compound is scarce. However, numerous sesquiterpene lactones isolated from the same or related plant species demonstrate significant anti-inflammatory effects. These compounds typically exert their action by inhibiting key inflammatory mediators and signaling pathways.

For instance, other sesquiterpene lactones are known to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.commedchemexpress.eu Inhibition of NF-κB prevents the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukins, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commedchemexpress.eu Helenalin (B1673037), another pseudoguaianolide (B12085752) from Helenium microcephalum, and Brevilin A from Centipeda minima have both been studied for their potent anti-inflammatory activities, which are often linked to NF-κB and STAT3 signal transduction pathway inhibition. mdpi.comresearchgate.net

Table 1: In Vitro Anti-Inflammatory Activity of Related Sesquiterpene Lactones

Compound Source Organism Target/Assay Observed Effect
8α-Hydroxyhirsutinolide Vernonia cinerea TNF-α-induced NF-κB activity Inhibition with an IC₅₀ value of 1.9 μM. medchemexpress.eu
Alantolactone Inula helenium STAT3 and NF-κB in MDA-MB-231 cells Suppressed translocation to the nucleus and DNA binding. mdpi.com
Eupalinolide K Eupatorium lindleyanum STAT3 Identified as a STAT3 inhibitor. medchemexpress.eu

This table presents data for compounds structurally or taxonomically related to this compound to provide context for potential biological activity.

There is no specific information available from preclinical studies regarding the efficacy of this compound in in vivo animal models of inflammation, such as carrageenan-induced paw edema or TPA-induced ear edema.

However, studies on extracts from plants containing this compound and other related compounds have shown significant in vivo anti-inflammatory effects. These effects are generally attributed to the synergistic action of the various bioactive constituents, including the rich profile of sesquiterpene lactones. The general anti-inflammatory action of this class of compounds in animal models further supports the possibility of such activity for this compound, though this remains to be experimentally verified. researchgate.net

In Vitro Anti-Inflammatory Modulations

Anticancer and Antitumor Potentials

The antitumor potential of sesquiterpene lactones is a major area of pharmacological research. While this compound was identified during the screening of antitumor agents from Helenium microcephalum, specific data on its cytotoxic and anti-proliferative profile are limited. nih.gov

Specific data detailing the cytotoxic activity of this compound against a broad range of human cancer cell lines, including corresponding IC₅₀ values, are not available in the reviewed scientific literature. In a study focused on antiviral activity, the cytotoxicity of this compound was evaluated against Madin-Darby Canine Kidney (MDCK) cells, which are a non-cancerous cell line. The 50% cytotoxic concentration (CC₅₀) was determined to be 38.8 ± 3.1 µM. researchgate.netrsc.org This value was used to assess the compound's selectivity for antiviral effects rather than its potential as a direct cytotoxic agent against cancer.

Other sesquiterpene lactones co-isolated from the same plant genera show significant cytotoxic effects, as detailed in the table below.

Table 2: Cytotoxic Activity of Related Sesquiterpene Lactones against Cancer Cell Lines

Compound Source Organism Cell Line IC₅₀ Value
Arnicolide D Centipeda minima Tumor Cells Exhibits cytotoxicity and induces apoptosis. medchemexpress.eu
Helenalin Helenium microcephalum Various Cancers Exhibits cytotoxic ability. mdpi.com

This table presents data for compounds structurally or taxonomically related to this compound to provide context for potential biological activity.

The initial report on the isolation of this compound from Helenium microcephalum was part of a broader study on antitumor agents. nih.gov While the study highlighted that a related dimeric sesquiterpene lactone, Microlenin acetate (B1210297), demonstrated significant antileukemic activity, it did not provide specific data on the antileukemic potential of this compound itself against cell lines such as P-388 lymphocytic leukemia. nih.gov Therefore, while the source plant produces compounds with this specific activity, the role of this compound in this regard remains unconfirmed.

Direct evidence from studies investigating the specific anti-proliferative effects of this compound, such as its impact on cell cycle progression or induction of apoptosis in various cancer cell models, is currently lacking. Research on other sesquiterpene lactones has shown that they can exert anti-proliferative effects by inducing cell cycle arrest, often at the G2/M phase, and triggering programmed cell death (apoptosis). mdpi.commedchemexpress.eu For example, Arnicolide D, also found in Centipeda minima, is known to induce cell cycle arrest and apoptosis in tumor cells. medchemexpress.eu These established mechanisms for related compounds suggest a potential, though unproven, avenue of action for this compound.

Anti-proliferative Effects in Various Cell Models

Antiviral Properties 6.3.1. Activity against Specific Viral Strains in Cell Cultures

Research has demonstrated that sesquiterpene lactones isolated from Centipeda minima, including this compound, possess antiviral properties. researchgate.net In vitro studies have specifically investigated the activity of these compounds against the influenza A virus, particularly the A/Puerto Rico/8/34 H1N1 (PR8) strain. researchgate.net

Table 2: Antiviral Activity of Pseudoguaianolides from Centipeda minima against Influenza A (PR8)

Compound Type Viral Strain Key Finding

Mechanism of Antiviral Action (e.g., inhibition of viral replication cycles)

The mechanism of antiviral action for pseudoguaianolides from Centipeda minima appears to target the intracellular replication of the virus. researchgate.net The general life cycle of a virus involves attachment to a host cell, penetration, uncoating of the viral genome, replication of viral components, assembly of new virus particles, and their release. nih.gov Antiviral drugs can interfere with any of these stages. nih.govlibretexts.org

For the pseudoguaianolides from C. minima, mechanistic studies on the most potent compound, brevilin A, revealed that it affects the intracellular replication of the influenza A virus. researchgate.net Specifically, it was found to downregulate the expression of the viral M2 protein. researchgate.net The M2 protein is a crucial ion channel involved in the uncoating of the virus once it enters the host cell, a critical step for the release of the viral genome and subsequent replication. researchgate.net The study indicated that the antiviral mode of action was not related to effects on viral polymerase activity or neuraminidase-mediated virus release. researchgate.net This suggests that compounds like this compound, which share the active pseudoguaianolide structure, likely inhibit viral replication at an early stage within the host cell. researchgate.net

Immunomodulatory Effects

This compound is a component of Centipeda minima extract (CMX), which has been shown to possess immunomodulatory properties. semanticscholar.org The extract, containing compounds like this compound, Brevilin A, Arnicolide C, and Arnicolide D, has been found to inhibit inflammation by regulating the JAK/STAT signaling pathway in macrophages and keratinocytes. semanticscholar.org

Specifically, CMX was observed to reduce the production of pro-inflammatory cytokines by inhibiting the lipopolysaccharide (LPS)-induced phosphorylation of JAK1/2 and STAT1/3 in macrophages. semanticscholar.org The JAK/STAT pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, playing a key role in the immune system. semanticscholar.org Dysregulation of this pathway is associated with various immune-related disorders. semanticscholar.org

The immunomodulatory effects of CMX and its constituents suggest a potential to modulate immune responses, which is a significant area of research for treating inflammatory conditions. semanticscholar.org The ability of natural compounds to influence immune cells like macrophages, T-cells, and B-cells is a well-documented phenomenon. nih.govnih.govmdpi.com For example, mesenchymal stromal cells (MSCs) are known to inhibit the proliferation and function of various immune cells, including B-cells and T-cells, and modulate cytokine secretion. nih.govnih.govfrontiersin.org The action of CMX on the JAK/STAT pathway aligns with these broader concepts of immunomodulation by natural substances. semanticscholar.org

Hair Growth Stimulation (as part of Centipeda minima extract)

This compound is one of the active compounds found in the extract of Centipeda minima (CMX), which has been identified as a promoter of hair growth. nih.govmdpi.com Studies have shown that CMX stimulates the proliferation of human hair follicle dermal papilla cells (HFDPCs), which are crucial for regulating hair follicle development and growth. nih.gov

The mechanism behind this hair growth stimulation involves the activation of several key signaling pathways. Research indicates that CMX upregulates the expression of Wnt family member 5a (Wnt5a) and frizzled receptor (FZDR), which are components of the Wnt/β-catenin signaling pathway. nih.gov This pathway is known to play a fundamental role in inducing the anagen (growth) phase of the hair cycle. researchgate.net The activation of this pathway leads to the accumulation of β-catenin, which then promotes the expression of growth factors. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Brevilin A
Arnicolide C
Arnicolide D
Flavokawain A
Flavokawain B
IFN-γ
IL-2
Wnt5a
β-catenin
VEGF
IGF-1
ERK

Vii. Molecular and Cellular Mechanisms of Action

Modulation of Cell Signaling Pathways

Microhelenin B has been shown to interfere with several key signaling cascades that are often dysregulated in disease states, particularly in cancer. Its ability to modulate these pathways underscores its potential as a subject for further investigation in drug discovery.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Its aberrant activation is implicated in various diseases, including inflammatory conditions and malignancies. frontiersin.org

Research has shown that an extract of Centipeda minima (CMX), which contains Microhelenin C, can inhibit the phosphorylation of JAK1/2 and STAT1/3 in macrophages stimulated by lipopolysaccharide (LPS). researchgate.net This inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role. researchgate.net Specifically, Microhelenin C, alongside other compounds in the extract, contributed to the suppression of the JAK/STAT-mediated inflammatory response. researchgate.net Further studies have indicated that compounds from CMX, including Microhelenin C, are associated with the JAK-STAT signaling pathway. semanticscholar.org

Pathway Component Effect of Microhelenin C-containing Extract Cell Type Reference
p-JAK1/JAK1Inhibition of phosphorylationMacrophages researchgate.net
p-JAK2/JAK2Inhibition of phosphorylationMacrophages researchgate.net
p-STAT1/STAT1Inhibition of phosphorylationMacrophages researchgate.net
p-STAT3/STAT3Inhibition of phosphorylationMacrophages researchgate.net

Phosphatidylinositol 3-Kinase/AKT/mTOR Pathway (PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govwikipedia.org Its over-activation is a common feature in many types of cancer, contributing to tumor progression and resistance to therapy. nih.govmdpi.comspringermedizin.de

Gene set enrichment analysis has revealed that the targets of an extract from Centipeda minima (CMX), which includes Microhelenin C, are significantly associated with the PI3K-AKT signaling pathway. semanticscholar.org This suggests that this compound may exert some of its biological effects by modulating this critical pathway. Further research is needed to elucidate the direct interactions of this compound with the components of the PI3K/AKT/mTOR cascade.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. cellsignal.comnih.gov Dysregulation of this pathway is frequently linked to the development and progression of various cancers. nih.govmdpi.comrsc.org

Studies have indicated that compounds found in Centipeda minima, including Microhelenin C, are involved in the regulation of the Wnt/β-catenin signaling pathway. semanticscholar.org The precise mechanisms by which this compound interacts with and modulates this pathway are an area for ongoing investigation.

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK)

The MAPK pathways are a group of signaling cascades that respond to a wide range of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, inflammation, and apoptosis. nih.govembopress.org The ERK and JNK pathways are two of the major MAPK cascades. embopress.org

Research has shown that the targets of an extract from Centipeda minima (CMX), containing Microhelenin C, are significantly associated with the MAPK signaling pathway. semanticscholar.org This suggests that this compound may influence cellular functions through the modulation of MAPK signaling. For instance, in LPS-stimulated macrophages, the CMX extract, including Microhelenin C, was shown to affect the phosphorylation of ERK. researchgate.net

Pathway Component Effect of Microhelenin C-containing Extract Cell Type Reference
p-ERK/ERKModulation of phosphorylationMacrophages researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses, cell survival, and proliferation. nih.gov Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. nih.gov

While direct studies on this compound's effect on the NF-κB pathway are limited, related sesquiterpene lactones have been shown to modulate this pathway. medchemexpress.eu For example, 8α-Hydroxyhirsutinolide inhibits TNF-α-induced NF-κB activity. medchemexpress.eu Given the structural similarities among sesquiterpene lactones, it is plausible that this compound may also influence NF-κB signaling, a hypothesis that warrants further investigation.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental process for removing unwanted or damaged cells. bio-rad-antibodies.com The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. mdpi.com

Microhelenin C, a compound structurally related to this compound, has been identified as having antitumor activity. medchemexpress.eu While the specific apoptotic pathways triggered by this compound are not yet fully detailed, research on other compounds from Centipeda minima provides some insights. For instance, Brevilin A, another compound from the same plant, induces apoptosis in human gastric cancer cells. nih.gov The process of apoptosis can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. bio-rad-antibodies.com A key event in the intrinsic pathway is the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) from the mitochondria. wikipedia.orgamegroups.org

Extrinsic Apoptotic Signaling

Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. wikipedia.orgthermofisher.com The extrinsic pathway is triggered by external signals, such as the binding of death ligands to receptors on the cell surface. nih.govebi.ac.uk This activation leads to a cascade of events that culminate in the activation of caspases, which are proteases that execute the process of cell death. wikipedia.orgthermofisher.com

The extrinsic pathway is initiated by the binding of ligands, such as Tumor Necrosis Factor (TNF)-alpha, to their corresponding death receptors on the cell surface. wikipedia.orgmdpi.com This interaction leads to the formation of a death-inducing signaling complex (DISC), which in turn activates initiator caspases like caspase-8. wikipedia.orgmdpi.com Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, which links the extrinsic and intrinsic apoptotic pathways. mdpi.com

Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Bax/Bcl-2 ratio)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. oncotarget.comnih.gov This family includes both pro-apoptotic proteins, which promote cell death, and anti-apoptotic proteins, which inhibit it. oncotarget.comnih.gov The balance between these opposing factions is crucial in determining a cell's fate.

A key determinant in this balance is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. waocp.orgdovepress.com An increase in the Bax/Bcl-2 ratio is often associated with an increased susceptibility to apoptosis. waocp.orgresearchgate.net This elevated ratio can lead to the permeabilization of the outer mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. oncotarget.comresearchgate.net This permeabilization allows for the release of pro-apoptotic factors from the mitochondria into the cytosol, which then activate the caspase cascade. researchgate.net

Conversely, anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 function by sequestering pro-apoptotic proteins, thereby preventing their death-inducing activities. oncotarget.comnih.gov The BH3-only proteins, another subgroup of the Bcl-2 family, can promote apoptosis by either directly activating pro-apoptotic members like Bax and Bak or by inhibiting the anti-apoptotic proteins. oncotarget.comresearchgate.net

Table 1: Key Proteins in Apoptotic Regulation

Protein Family Function Key Members
Bcl-2 Family (Anti-apoptotic) Inhibit apoptosis Bcl-2, Bcl-xL, Mcl-1 oncotarget.comnih.gov
Bcl-2 Family (Pro-apoptotic) Promote apoptosis Bax, Bak oncotarget.com
BH3-only Proteins Promote apoptosis Bid, Bim, Bad, Puma, Noxa oncotarget.com
Caspases Execute apoptosis Caspase-3, Caspase-8, Caspase-9 mdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation. Cell cycle arrest is a crucial mechanism for preventing the propagation of damaged or abnormal cells. frontiersin.org

One of the key phases where the cell cycle can be arrested is the G2/M phase. oncotarget.com This arrest prevents cells from entering mitosis. The transition from G2 to M phase is tightly regulated by the cyclin B/CDK1 (cdc2) complex. bmbreports.org The activation of this complex is necessary for mitotic entry. Therefore, inhibition of this complex can lead to G2/M arrest. oncotarget.com

Several proteins are involved in regulating this checkpoint. For instance, the tumor suppressor protein p53 can induce cell cycle arrest by transcriptionally activating inhibitors of cyclin-dependent kinases (CDKs), such as p21. mdpi.combmbreports.org The protein p21 can bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression. frontiersin.orgbmbreports.org Studies have shown that some agents can induce G2/M arrest by downregulating the expression of key proteins like cyclin B1 and upregulating p21. bmbreports.org

Interaction with Cellular Targets

The diverse biological effects of natural compounds often stem from their ability to interact with multiple cellular targets. naturalproducts.netnaturalproducts.net For instance, some sesquiterpene lactones, a class of compounds to which this compound belongs, have been shown to interact with various signaling pathways.

For example, extracts containing compounds like Brevilin A, Arnicolide C, Arnicolide D, and Microhelenin C have been found to modulate the JAK/STAT signaling pathway. mdpi.com This pathway is involved in numerous cellular processes, including cell proliferation and inflammation. mdpi.com Specifically, inhibition of STAT1 and STAT3 phosphorylation has been observed, which can lead to reduced expression of target genes and inhibition of cell proliferation. mdpi.com Furthermore, some compounds have been shown to influence the PI3K/AKT/mTOR and MAPK signaling pathways. mdpi.comnih.gov

Viii. Advanced Analytical Methodologies for Microhelenin B Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental technique for separating individual components from a mixture. shimadzu.com The separation is based on the differential distribution of the analyte between a stationary phase (the column) and a mobile phase (a solvent or gas that moves through the column). shimadzu.comsigmaaldrich.com

Ultra-High Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). eag.com This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. eag.comchromatographyonline.com UPLC systems operate at much higher pressures to push the mobile phase through the densely packed column. eag.com

In the context of sesquiterpene lactone analysis, UPLC is frequently coupled with mass spectrometry for both qualitative and quantitative studies. researchgate.netpolyu.edu.hk For instance, the analysis of sesquiterpene lactones from Centipeda minima, a source of related compounds, has been effectively performed using UPLC. polyu.edu.hknih.gov Chromatographic separation is often achieved on a C18 column, which is a type of reversed-phase column well-suited for separating moderately polar organic molecules like Microhelenin B. polyu.edu.hknih.gov

Table 1: Example of UPLC Parameters for Sesquiterpene Lactone Analysis

ParameterDescriptionSource
SystemWaters Acquity UPLC polyu.edu.hk
ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) polyu.edu.hknih.gov
Mobile PhaseA: 0.1% formic acid in water B: Acetonitrile (B52724) and methanol (B129727) mixture (50:50 v/v) polyu.edu.hknih.gov
Elution ModeIsocratic elution (e.g., 42% A: 58% B) nih.gov
Column Temperature40 °C polyu.edu.hk

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying compounds in a mixture. openaccessjournals.com It operates by pumping a liquid sample in a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). shimadzu.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the various components and leading to their separation as they flow out of the column. shimadzu.com

HPLC has been successfully used to identify major bioactive sesquiterpene lactones, including compounds structurally related to this compound, in extracts of Centipeda minima. researchgate.netresearchgate.net When coupled with a Diode Array Detector (DAD) or a mass spectrometer, HPLC provides robust qualitative and quantitative data. researchgate.net The retention time, the time it takes for a specific compound to exit the column, is a key characteristic used for its identification. shimadzu.com

Table 2: Typical HPLC Parameters for Analyzing Sesquiterpene Lactones

ParameterDescriptionSource
InstrumentAgilent 1100 or 1260 Infinity II series belspo.be
Mobile PhaseA: 0.1% formic acid in water B: Methanol researchgate.net
Elution ModeIsocratic (e.g., 45% A and 55% B) researchgate.net
Column Temperature40 °C researchgate.net
Detection Wavelength224 nm researchgate.net

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances. sigmaaldrich.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column. libretexts.org The column contains a stationary phase, which can be either a solid adsorbent (Gas-Solid Chromatography) or a liquid coated on an inert support (Gas-Liquid Chromatography). sigmaaldrich.com Separation occurs as different compounds travel through the column at different speeds depending on their physical properties, such as boiling point and polarity. sigmaaldrich.com

While GC is a powerful and highly sensitive technique, its application to the direct analysis of complex, low-volatility molecules like sesquiterpene lactones is limited. microbenotes.com These compounds generally have high boiling points and may decompose at the high temperatures required for vaporization. Therefore, HPLC and UPLC are more commonly employed for the analysis of this compound. For GC analysis to be feasible, a derivatization step would likely be required to convert this compound into a more volatile and thermally stable derivative.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is an extremely sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides a powerful tool for chemical analysis.

Quadrupole Time-of-Flight Mass Spectrometry (qTof-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.gov This combination provides high mass resolution, high mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) experiments. researchgate.netlabcompare.com The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the TOF section. nih.gov

This technique is exceptionally well-suited for the identification and structural characterization of compounds in complex mixtures. nih.gov In the analysis of Centipeda minima extracts, HPLC-qTof-MS has been used to tentatively identify numerous sesquiterpene lactones based on their accurate mass measurements (typically within a few parts per million, ppm) and fragmentation patterns. polyu.edu.hkresearchgate.net This high level of accuracy allows researchers to confidently determine the elemental composition of a molecule.

A Triple Quadrupole Mass Spectrometer (TQMS or QQQ-MS) consists of two quadrupole mass analyzers separated by a radiofrequency-only quadrupole that functions as a collision cell. wikipedia.org This setup is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and specificity. labmanager.com It typically operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) is set to select the specific m/z of the target compound (the precursor ion), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (the product ion). wikipedia.orglabmanager.com

This technique drastically reduces background noise and chemical interference, allowing for highly accurate quantification even at very low concentrations. labmanager.comlabcompare.com A UPLC-QQQ-MS method has been developed for the simultaneous determination of five sesquiterpene lactones in Centipeda minima, demonstrating the power of this approach for quality control and research. polyu.edu.hknih.gov The method validation includes assessments of linearity, accuracy, and precision to ensure reliable results. nih.gov

Table 3: Principles of QQQ-MS Scan Modes for Targeted Analysis

Scan ModeQ1 (First Quadrupole)q2 (Collision Cell)Q3 (Third Quadrupole)Primary ApplicationSource
Product Ion ScanSelects a specific precursor ionFragments the precursor ionScans all resulting product ionsStructural Elucidation wikipedia.org
Precursor Ion ScanScans a range of precursor ionsFragments all ionsSelects a specific product ionIdentifying related compounds wikipedia.org
Multiple Reaction Monitoring (MRM)Selects a specific precursor ionFragments the precursor ionSelects a specific product ionHighly sensitive quantification labmanager.comlabcompare.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of sesquiterpene lactones due to its exceptional sensitivity and selectivity. acs.org This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it ideal for identifying and quantifying specific compounds in intricate mixtures. mdpi.com

In the context of this compound research, an LC-MS/MS method would typically involve a reversed-phase chromatography column (e.g., C18) to separate this compound from other co-extracted phytochemicals. sci-hub.se The mass spectrometer, often a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) instrument, is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. sci-hub.seresearchgate.net This involves selecting the precursor ion of this compound (e.g., its protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process ensures high specificity, minimizing interference from matrix components.

While specific MS/MS parameters for this compound are not widely published, data from structurally similar sesquiterpene lactones provide a strong basis for method development. For instance, studies on goyazensolide (B1232741) and its congeners show that fragmentation patterns are highly dependent on the substituent groups. researchgate.net Common fragmentation pathways for this class of compounds include the loss of water (H₂O), carbon monoxide (CO), and carboxylic acid side chains. researchgate.net The core sesquiterpene lactone skeleton can also produce diagnostic fragment ions that aid in structural confirmation. sci-hub.se

Table 1: Exemplary LC-MS/MS Parameters for Sesquiterpene Lactone Analysis. (Note: These are representative conditions for related compounds and would require optimization for this compound).
ParameterTypical Setting/ValuePurpose
Chromatographic ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Separation of analytes based on hydrophobicity. sci-hub.se
Mobile PhaseGradient of water with 0.1% formic acid (A) and acetonitrile/methanol (B)Elution of compounds from the column. Formic acid aids in protonation for ESI. sci-hub.senih.gov
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions [M+H]⁺. sci-hub.se
Precursor Ion [M+H]⁺Calculated m/z for this compoundIsolation of the target analyte in the first mass analyzer.
Collision Energy10-40 eV (optimized)Induces fragmentation of the precursor ion in the collision cell. researchgate.net
Product IonsSpecific fragments (e.g., [M+H-H₂O]⁺, [M+H-CO]⁺)Specific fragments monitored for quantification and confirmation. researchgate.net

Electrospray Ionization (ESI) Mode Optimization

Electrospray ionization (ESI) is the most common interface for LC-MS analysis of moderately polar, thermally labile molecules like sesquiterpene lactones. researchgate.netglpbio.com Optimizing ESI parameters is critical to maximize the ionization efficiency for this compound, thereby enhancing sensitivity and ensuring reliable quantification.

Optimization is a multi-parameter process. For sesquiterpene lactones, analysis in positive ion mode is typical, as the lactone and other oxygenated functional groups can be readily protonated. sci-hub.se The primary ions observed are typically the protonated molecule [M+H]⁺ and, depending on the solvent system, adducts such as the sodium adduct [M+Na]⁺. sci-hub.se The [M+H]⁺ ion is generally preferred as the precursor ion for MS/MS analysis because it is often more susceptible to controlled fragmentation than the more stable sodium adduct. sci-hub.se

Key parameters that require systematic optimization include:

Capillary Voltage: Affects the efficiency of the electrospray process.

Drying Gas Temperature and Flow Rate: Crucial for desolvating the charged droplets to release gas-phase ions.

Nebulizer Pressure: Controls the formation of the aerosol spray.

The goal is to find a set of conditions that produces the most stable and intense signal for the [M+H]⁺ ion of this compound while minimizing in-source fragmentation or the formation of unwanted adducts. glpbio.com

Spectroscopic Characterization (beyond basic identification)

Beyond initial identification, advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and stereochemical assignment of complex molecules like this compound. chemfaces.com

High-Resolution Mass Spectrometry (HRMS): Techniques like QTOF-MS provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent molecule and its fragments. up.ac.zaacs.org This is a powerful tool for confirming the molecular formula of this compound and distinguishing it from isobaric compounds.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): While 1D NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, 2D-NMR experiments are essential to piece together the complete molecular structure. nih.govacs.org

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecular structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing crucial information about the relative stereochemistry of the molecule. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules. mdpi.comnih.gov For sesquiterpene lactones, the α-methylene-γ-lactone chromophore gives a characteristic CD signal (Cotton effect) that can help establish the stereochemistry at the chiral centers. acs.orgresearchgate.net The experimental CD spectrum is often compared with spectra calculated using theoretical methods like time-dependent density functional theory (TDDFT) to confidently assign the absolute configuration. nih.gov

Immunoassays for Detection (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and high-throughput technique that can be developed for the specific detection and quantification of this compound in various samples. capes.gov.br While a commercial ELISA kit specifically for this compound may not be available, the methodology for developing one for sesquiterpene lactones is well-established. nih.govresearchgate.net

The development process involves these key steps:

Hapten-Carrier Conjugation: Because small molecules like this compound are not immunogenic on their own, they must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). This conjugate serves as the immunogen. up.ac.zanih.gov

Immunization and Antibody Production: An animal, typically a rabbit or mouse, is immunized with the this compound-protein conjugate. This stimulates the animal's immune system to produce polyclonal or monoclonal antibodies that can recognize the this compound molecule. up.ac.zaresearchgate.net

Assay Development: A competitive ELISA is the most common format for small molecule detection. In this setup, a known amount of this compound conjugate is coated onto the wells of a microplate. The sample (containing an unknown amount of this compound) is mixed with a limited amount of the specific antibody and added to the well. The free this compound in the sample competes with the coated conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody linked to an enzyme (like HRP), which produces a measurable colorimetric signal. up.ac.zacapes.gov.br A lower signal indicates a higher concentration of this compound in the sample.

This approach allows for the rapid screening of a large number of samples, for instance, in plant breeding programs to select chemotypes with desired this compound levels or in biological studies to measure its concentration in extracts. capes.gov.br

Sample Preparation Techniques for Complex Matrices

The effective isolation of this compound from its natural source, such as the plant Helenium microcephalum, is a critical prerequisite for any analytical procedure. The plant material represents a highly complex matrix containing numerous other compounds that can interfere with analysis. nih.gov

The initial step typically involves drying and grinding the plant material to increase the surface area for extraction. acs.org Several extraction techniques can be employed:

Maceration or Soxhlet Extraction: Traditional methods involving soaking the plant material in a suitable solvent (e.g., ethanol (B145695), methanol, or ethyl acetate) for an extended period.

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, significantly reducing extraction time and solvent consumption while often improving efficiency. nih.gov

Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which enhances extraction efficiency and speed. acs.org

Following extraction, a clean-up step is often necessary to remove interfering substances.

Liquid-Liquid Extraction (LLE): Partitions the crude extract between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility and polarity. creative-proteomics.com

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., C18, silica). Interfering compounds are washed away, and this compound is then eluted with a different solvent.

Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and clean-up into a single step. The sample is blended directly with a solid support (like C18-bonded silica), which disrupts the matrix. This mixture is then packed into a column, and analytes are selectively eluted by passing different solvents through it. scielo.br MSPD is particularly effective for complex solid or semi-solid matrices like plant tissue. scielo.br

The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of this compound, and the subsequent analytical method to be used.

Ix. Preclinical Research Models and Methodologies

In Vitro Cell Culture Models

In vitro models, which are experiments performed in a controlled environment outside of a living organism, are the cornerstone of early-stage preclinical research. They offer a rapid and cost-effective means to screen compounds for biological activity.

Two-dimensional (2D) cell cultures are a foundational tool in biomedical research, where cells are grown as a single layer, or monolayer, on a flat plastic or glass surface. researchgate.netresearchgate.net This method is widely used for initial compound screening due to its simplicity and the high-throughput nature of the assays. researchgate.net In these cultures, cells are in contact with the culture vessel, the surrounding medium, and adjacent cells. researchgate.net

Research on Microhelenin B has utilized 2D cell culture to investigate its antiviral properties. In one study, the compound was evaluated for its activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1), known as PR8. researchgate.net The experiments were conducted using Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza research. researchgate.netresearchgate.net The cytotoxicity of this compound on the MDCK cells was first determined using an MTT assay to establish a non-toxic concentration range for the antiviral tests. researchgate.net The compound demonstrated antiviral activity against the PR8 virus in this 2D model. researchgate.netresearchgate.net

Table 1: In Vitro 2D Cell Culture Studies on this compound
Model SystemCell LineResearch FocusKey Finding (IC₅₀)Selectivity Index (SI)Source
Influenza A Virus Infection ModelMDCK (Madin-Darby Canine Kidney)Antiviral Activity against A/Puerto Rico/8/34 (H1N1)5.6 ± 0.8 µM6.9 researchgate.net

Three-dimensional (3D) cell culture models represent a significant advancement over 2D systems by allowing cells to grow in a structure that more closely mimics the in vivo environment of tissues and organs. duke.edu In 3D models, cells can interact with each other and the extracellular matrix in all three dimensions, which influences cell proliferation, differentiation, and response to stimuli more accurately than in 2D cultures. duke.edu Common types of 3D models include spheroids, organoids, and hydrogel-based cultures. Spheroids are simple aggregates of cells, while organoids are more complex structures that can self-organize and replicate some of the architecture and function of an organ.

Based on available scientific literature, this compound has not yet been evaluated using three-dimensional (3D) cell growth models. The application of these advanced models could provide deeper insights into its biological activities in a more physiologically relevant context.

Co-culture systems involve cultivating two or more different cell types together to better replicate the complex cellular interactions that occur within tissues. researchgate.net These systems are crucial for studying the communication between different cells, which can occur through direct cell-to-cell contact or through secreted factors like cytokines and growth factors. For instance, co-culturing tumor cells with immune cells can help identify factors that modulate immune evasion. Co-culture models can be designed in 2D or more complex 3D arrangements to investigate the influence of the tumor microenvironment on drug resistance.

There are no published studies detailing the use of this compound in co-culture systems. Such models could be employed in future research to understand how this compound affects complex biological environments, such as the interplay between different cell populations in a disease state.

Organotypic cultures are a form of 3D culture that aims to reproduce the structure and function of an organ or tissue in vitro. These models often involve growing multiple cell types from a specific tissue in a specialized arrangement that mimics the in vivo architecture. For example, some organotypic models are grown at an air-liquid interface, which is critical for modeling tissues like the skin or airway epithelium. These cultures allow for the study of tissue-level responses to various stimuli and are considered more representative of the in vivo environment than simpler 3D models.

To date, no research has been published on the evaluation of this compound using organotypic culture models.

Microphysiological systems (MPS), including the well-known organ-on-a-chip platforms, are advanced in vitro models that use microfluidic technology to create a dynamic cell culture environment. These systems can simulate the mechanical forces (like fluid shear stress) and physiological functions of organs by perfusing culture medium through micro-channels containing living cells. An organ-on-a-chip is a microfabricated device that can mimic the activities and physiological responses of a specific organ, such as the lung, liver, or brain. researchgate.net By linking different organ-chips together, researchers can even model multi-organ interactions. These technologies hold great promise for improving the prediction of drug efficacy and are seen as a potential alternative to animal testing.

No studies are currently available in the scientific literature regarding the use of this compound in microphysiological systems or organ-on-a-chip technologies.

Organotypic Cultures

In Vivo Animal Models

In vivo animal models are a critical component of preclinical research, providing data on a compound's effects within a whole, living organism. These models are essential for studying complex physiological and pathological processes that cannot be fully replicated in vitro, such as drug metabolism, pharmacokinetics, and systemic toxicity. Rodents, particularly mice and rats, are the most predominantly used species in biomedical research. Animal models can be induced with a specific disease or genetically modified to study particular pathways. While invaluable, ethical considerations and inherent biological differences between animals and humans mean that results from these models must be carefully interpreted.

Murine Models (e.g., xenograft models, disease-specific models)

Murine models, particularly xenografts, have been instrumental in evaluating the in vivo anticancer potential of extracts from Centipeda minima (CME) and its isolated bioactive constituents. In these models, human cancer cells are implanted into immunocompromised mice, which allows for the study of tumor growth and therapeutic response in a living system. nih.govfrontiersin.org

A key study utilized a xenograft model of triple-negative breast cancer, where MDA-MB-231 cells were subcutaneously injected into BALB/c nude mice. nih.gov Oral administration of CME led to a significant, dose-dependent suppression of tumor growth and a reduction in the final tumor weight compared to the vehicle control group. nih.gov This model demonstrated the systemic anti-cancer efficacy of the extract. nih.gov

Similarly, the anti-cancer effects of Brevilin A, a prominent sesquiterpene lactone from C. minima, were assessed using a nasopharyngeal carcinoma xenograft model. frontiersin.org CNE-2 cells were implanted in mice, which were then treated with Brevilin A. The results showed that Brevilin A could markedly reduce tumor growth, with an efficacy comparable to the conventional chemotherapy drug, cisplatin. frontiersin.org Another study confirmed that Brevilin A treatment suppressed tumor growth and endpoint tumor weight in a xenograft mouse model without inducing significant body weight loss, indicating a favorable toxicity profile. medkoo.com

Furthermore, the synergistic therapeutic potential of CME has been explored in a non-small cell lung cancer (NSCLC) xenograft model. nih.gov These studies collectively highlight the utility of xenograft models in validating the in vitro findings and establishing the preclinical efficacy of compounds derived from C. minima. nih.govfrontiersin.orgnih.gov

Table 1: Summary of Murine Xenograft Model Studies

Model TypeCancer Cell LineCompound/Extract TestedKey Finding
Breast Cancer XenograftMDA-MB-231Centipeda minima Extract (CME)Significantly suppressed tumor growth and weight in a dose-dependent manner. nih.gov
Nasopharyngeal Carcinoma XenograftCNE-2Brevilin AReduced tumor growth to a similar extent as cisplatin. frontiersin.org
Non-Small Cell Lung Cancer XenograftNot SpecifiedCentipeda minima Extract (CME)Exhibited synergistic anticancer effects when combined with DNA-crosslinking agents. nih.gov

Zebrafish Embryo Models

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for high-throughput screening of bioactive compounds due to its rapid development, optical transparency, and genetic homology with humans. biocrick.comstuartxchange.com This model has been specifically employed to investigate the anti-angiogenic properties of extracts from Centipeda minima and its constituent sesquiterpene lactones. biocrick.com

In one study, a wild-type zebrafish model was used to screen an ethanol (B145695) extract of C. minima, various fractions, and volatile oils for anti-angiogenic activity. biocrick.comstuartxchange.com The screening was performed using a quantitative endogenous alkaline phosphatase (EAP) assay, which measures vessel development. biocrick.com Further investigation in a transgenic Tg(fli1a:EGFP)y1 zebrafish line, where endothelial cells are fluorescently labeled, confirmed that active compounds could block the formation of both intersegmental blood vessels (ISVs) and the subintestinal vessel plexus (SIVs). biocrick.com This model provides direct visual and quantitative evidence of a compound's effect on angiogenesis in a living organism. biocrick.com The lipopolysaccharide-induced zebrafish inflammation model is another relevant screening method for identifying anti-inflammatory drug candidates. jst.go.jp

Model Systems for Psoriasis Research

Research into the therapeutic potential of Centipeda minima for psoriasis has utilized both in vitro and in vivo models that replicate key aspects of the disease's pathology. Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes and infiltration of immune cells, with the JAK/STAT signaling pathway playing a crucial role. researchgate.net

The imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model is a widely accepted standard. researchgate.net Topical application of IMQ on mouse skin induces an inflammatory response that closely mimics human psoriatic plaques, including epidermal thickening (acanthosis), immune cell infiltration, and dependence on the IL-23/IL-17 axis. researchgate.net

In vitro, models often involve stimulating immune cells (like macrophages) or skin cells (keratinocytes) with inflammatory agents such as lipopolysaccharide (LPS). researchgate.net Studies have shown that extracts of C. minima (CMX) can suppress the JAK/STAT-mediated inflammatory response in LPS-stimulated macrophages. researchgate.net Specifically, CMX and its components, including Brevilin A, Arnicolide D, Arnicolide C, and Microhelenin C, were shown to inhibit the phosphorylation of JAK1/2 and STAT1/3, leading to a reduction in pro-inflammatory cytokine production. researchgate.net These models are essential for dissecting the molecular mechanisms behind the anti-psoriatic effects of the compounds. researchgate.net

Models for Hair Growth Studies

The C57BL/6 mouse is a standard and effective animal model for studying hair growth. rsc.org This strain is particularly useful because its hair follicles have a synchronized growth cycle, and the skin pigmentation changes from pink (telogen/resting phase) to dark gray/black during the anagen (growth) phase, providing a clear visual indicator of follicular activity. rsc.org

Extracts of Centipeda minima (referred to as DN106212 in one study) have been evaluated using this model. After depilating a section of the mice's dorsal skin to synchronize the hair follicles in the telogen phase, the test compound is applied topically. Researchers then monitor and quantify hair regrowth over time. rsc.org

Studies have shown that C. minima extract promotes an earlier transition into the anagen phase and accelerates hair growth compared to controls. rsc.org Histological analysis of skin sections from treated mice confirms an increase in the number and maturity of hair follicles. rsc.org Furthermore, this model allows for molecular analysis of the underlying mechanisms. In C57BL/6 mice treated with C. minima extract, researchers observed increased expression of hair growth-promoting factors like Vascular Endothelial Growth Factor (Vegfa) and Insulin-like Growth Factor 1 (Igf1), alongside decreased expression of the growth-inhibitory factor Transforming Growth Factor beta 1 (Tgfb1). rsc.org

Bioassay Development and Screening Strategies

The discovery and characterization of bioactive compounds like this compound rely on a tiered approach of bioassay development and screening. These assays are designed to detect and quantify a specific biological activity, ranging from general cytotoxicity to targeted enzyme inhibition. frontiersin.orgmdpi.comnih.gov

Initial screening often employs broad, high-throughput assays to identify "hits" from a library of compounds. thermofisher.com A common primary screen is a cytotoxicity assay, such as the MTT assay, which measures the ability of a compound to reduce cell viability in cancer cell lines. frontiersin.org For compounds from C. minima, this has been applied to various cancer cell lines, including those for breast cancer and nasopharyngeal carcinoma. nih.govfrontiersin.org

Once a general bioactivity is confirmed, more specific, mechanism-based assays are developed. Given that the JAK/STAT pathway is a known target, enzymatic assays are crucial. nih.gov For instance, a JAK3 inhibition assay was used to evaluate an extract from C. minima. researchgate.net Such assays directly measure the ability of a compound to inhibit the kinase activity of a target protein. Other relevant screening methods include cell-based assays like flow cytometry to detect apoptosis and cell cycle arrest, or reporter assays to measure the transcriptional activity of pathways like NF-κB. frontiersin.orgnih.gov

Network Pharmacology Approaches

Network pharmacology is a modern analytical approach that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs, their multiple targets, and biological networks. This methodology is particularly well-suited for studying natural products, which often contain multiple active components that act on numerous targets.

This approach has been specifically applied to investigate the mechanisms of Centipeda minima (CMX) in promoting hair growth. rsc.org The process typically involves:

Identifying Active Ingredients: Identifying the chemical constituents of the extract (e.g., Brevilin A, Arnicolide C, Microhelenin C).

Target Prediction: Using databases to predict the protein targets for each active ingredient.

Network Construction: Building an interaction network that connects the compounds to their predicted targets and associated disease pathways.

Analysis and Validation: Analyzing the network to identify key hubs and pathways (e.g., the JAK/STAT signaling pathway) and then validating these predictions through wet-lab experiments. rsc.org

Through this approach, studies have confirmed that the therapeutic effects of CMX on hair growth are mediated through the regulation of the JAK/STAT pathway, providing a holistic view of its mechanism of action. rsc.org

Computational and Molecular Modeling Studies

Computational and molecular modeling techniques, such as molecular docking, are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target at an atomic level. These in silico methods are frequently used to study potential STAT3 inhibitors. frontiersin.org

The process involves using the known three-dimensional crystal structure of the target protein, such as the STAT3 protein. frontiersin.org The STAT3 protein has several key domains, including the SH2 domain, which is critical for its dimerization and subsequent activation. nih.gov Molecular docking simulations can predict how a ligand, such as Brevilin A or a related sesquiterpene lactone, might bind within a specific pocket of the SH2 domain. frontiersin.org

Studies on Brevilin A have used Western blot analysis to confirm the in silico findings, showing that the compound inhibits the phosphorylation of STAT3, which is a downstream consequence of blocking its activation. frontiersin.org These computational models help to rationalize the observed biological activity and can guide the design of more potent and selective inhibitors by identifying key interactions (e.g., hydrogen bonds) between the compound and the protein target. frontiersin.org

X. Future Research Directions and Potential Academic Applications

Elucidation of Novel Biological Activities

While some biological activities of Microhelenin B have been identified, there remains a vast, unexplored landscape of its potential therapeutic effects. Future research should aim to systematically screen for novel biological activities beyond its currently known properties.

Key Research Areas:

Antiviral Properties: Given that other sesquiterpene lactones have demonstrated antiviral effects, investigating this compound's efficacy against a broad spectrum of viruses is a logical next step. rsc.org For instance, studies on its inhibitory action against viruses like influenza, HIV, and coronaviruses could reveal new therapeutic avenues.

Neuroprotective Effects: The potential of phytochemicals to offer neuroprotection is a burgeoning field of study. nih.gov Research could explore whether this compound can mitigate neuroinflammation, oxidative stress, or protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Metabolic Disorders: Investigating the role of this compound in modulating metabolic pathways could uncover applications in treating conditions like diabetes, obesity, and metabolic syndrome.

Deeper Exploration of Molecular Mechanisms

A thorough understanding of how this compound exerts its effects at the molecular level is crucial for its development as a therapeutic agent. Future studies should focus on delineating the precise signaling pathways and molecular targets it modulates. The α-methylene-γ-lactone and α,β-unsaturated cyclopentenone moieties present in many sesquiterpene lactones are known to be key to their biological activity, often acting as alkylating agents on cellular proteins. rsc.org

Potential Research Focus:

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins that this compound directly binds to.

Signaling Pathway Analysis: Investigating the compound's impact on key signaling pathways implicated in disease, such as NF-κB, MAPK, and PI3K/Akt pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand which structural features are essential for its biological activity. rsc.org This can guide the design of more potent and selective derivatives.

Development of Advanced Synthetic Routes and Analogues

The natural abundance of this compound may be limited, necessitating the development of efficient and scalable synthetic routes to ensure a consistent supply for research and potential future applications. rsc.org

Synthetic Chemistry Goals:

Total Synthesis: Developing a stereoselective total synthesis of this compound, which would not only provide access to the natural product but also allow for the creation of diverse analogues. beilstein-journals.orguow.edu.au

Analogue Synthesis: Creating a library of this compound analogues with modifications to its core structure. nih.govrepec.orgmdpi.comubc.ca This would be invaluable for SAR studies and for optimizing its pharmacological properties.

Green Chemistry Approaches: Exploring more environmentally friendly synthetic methods to reduce waste and improve the sustainability of its production.

Integration of Omics Technologies (e.g., transcriptomics, proteomics)

The application of omics technologies can provide a holistic view of the cellular response to this compound, offering unbiased insights into its mechanism of action and potential off-target effects. humanspecificresearch.orgfrontlinegenomics.comgfbs-home.deresearchgate.net

Omics-Based Research Strategies:

Omics TechnologyApplication in this compound Research
Transcriptomics Analyzing changes in gene expression profiles in cells treated with this compound to identify regulated genes and pathways. nih.govmdpi.comfrontiersin.org
Proteomics Identifying alterations in protein expression and post-translational modifications to understand the compound's impact on cellular function and signaling networks. nih.govmedrxiv.orgnih.gov
Metabolomics Profiling changes in cellular metabolites to assess the effect of this compound on metabolic pathways. frontlinegenomics.com

By integrating data from these different omics layers, researchers can construct comprehensive models of this compound's biological effects. frontiersin.orgmedrxiv.org

Investigation of Synergistic Effects with Other Phytochemicals

Phytochemicals often exhibit enhanced therapeutic effects when used in combination, a phenomenon known as synergy. nih.govvaia.comnuevo-group.com Investigating the synergistic potential of this compound with other natural compounds could lead to more effective treatment strategies. nih.goviieta.org

Areas for Synergistic Studies:

Combination with other Sesquiterpene Lactones: Exploring combinations with structurally related compounds like Brevilin A, Arnicolide C, and Arnicolide D, which are also found in Centipeda minima. polyu.edu.hknih.gov

Combination with Known Drugs: Assessing whether this compound can enhance the efficacy or reduce the required dosage of existing drugs, potentially mitigating side effects.

Mechanisms of Synergy: Elucidating the molecular basis of any observed synergistic interactions, which could involve complementary mechanisms of action or improved bioavailability. nuevo-group.com

Translational Research Strategies to Preclinical Stage (excluding human clinical trials)

The ultimate goal of this foundational research is to translate promising findings into preclinical development. nih.govresearchgate.neteupati.eu This involves a structured progression from in vitro studies to in vivo animal models.

Preclinical Development Pathway:

In Vivo Efficacy Studies: Testing the therapeutic efficacy of this compound in relevant animal models of disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in vivo.

Preliminary Toxicology Studies: Conducting initial safety assessments in animal models to identify any potential toxicities.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological effects of this compound in preclinical models. nih.gov

Successful navigation of these preclinical stages is a critical prerequisite for any future consideration of clinical trials. tri.edu.au

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Microhelenin B’s bioactivity in preclinical models?

  • Hypothesis-driven studies should prioritize defining clear variables (e.g., dose-response relationships, control groups) and ensuring biological relevance (e.g., cell lines vs. primary cells). Use NIH guidelines for preclinical reporting to ensure reproducibility . Incorporate at least three experimental replicates to minimize variability and validate results .

Q. How should researchers approach characterizing the structural and functional properties of this compound?

  • Utilize spectroscopic methods (NMR, MS) and chromatographic techniques (HPLC) for structural elucidation. Cross-reference data with existing literature to confirm novelty, and report purity thresholds (e.g., ≥95% for in vitro assays) . For novel compounds, include elemental analysis and detailed synthetic protocols in supplementary materials .

Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions about this compound?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in knowledge. For example: "Does this compound modulate [specific pathway] in [cell type] under [condition]?" . Avoid overly broad questions by narrowing scope to testable mechanisms .

Q. How can researchers ensure data relevance when investigating this compound’s mechanisms of action?

  • Use targeted assays (e.g., qPCR for gene expression, ELISA for protein quantification) linked directly to hypothesized pathways. Validate findings with orthogonal methods (e.g., CRISPR knockdowns to confirm target involvement) . Exclude non-essential data from the main manuscript to maintain focus .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across different experimental models be analyzed?

  • Conduct sensitivity analyses to identify variables (e.g., cell culture conditions, animal strain differences) contributing to discrepancies. Apply the principal contradiction framework to distinguish systemic vs. incidental factors (e.g., pharmacokinetic variability in vivo vs. in vitro artifact) . Use meta-analytical tools to reconcile conflicting datasets .

Q. What statistical approaches are optimal for controlling false discoveries in high-throughput screens involving this compound?

  • Implement the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons, prioritizing a false discovery rate (FDR) ≤5% . Pair this with permutation testing to validate robustness in omics datasets (e.g., transcriptomics).

Q. How can researchers address replication challenges in synthesizing this compound analogs?

  • Document batch-specific variations (e.g., solvent purity, reaction temperatures) in supplementary materials. Use standardized characterization protocols (e.g., identical NMR solvent systems across labs) and share raw spectral data publicly . For complex syntheses, provide video protocols or step-by-step workflows .

Q. What strategies mitigate bias in mechanistic studies of this compound’s therapeutic potential?

  • Blind experimental groups during data collection and analysis. Pre-register hypotheses and analytical pipelines to reduce HARKing (Hypothesizing After Results are Known) . Use negative controls (e.g., inactive analogs) to isolate compound-specific effects .

Q. How should interdisciplinary teams design collaborative studies on this compound’s multi-target effects?

  • Establish shared protocols for data collection (e.g., harmonized cell viability assays) and define milestones (e.g., target validation → phenotypic screening). Use version-controlled repositories (e.g., GitHub) for transparent data sharing . Address ethical conflicts early (e.g., dual-use concerns) .

Methodological Resources

  • Data Reliability : Validate this compound’s bioactivity using orthogonal assays (e.g., SPR for binding affinity alongside functional assays) .
  • Literature Synthesis : Use citation chaining (e.g., Web of Science’s "Cited Reference Search") to map conflicting findings .
  • Ethical Reporting : Disclose all funding sources and conflicts of interest in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.